5-[(Benzyloxy)methyl]-2-furoic acid
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Overview
Description
5-[(Benzyloxy)methyl]-2-furoic acid is an organic compound with a furan ring substituted with a benzyloxy methyl group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzyloxy)methyl]-2-furoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.
Benzyloxy Methylation: The furan ring is then subjected to benzyloxy methylation at the 5-position. This can be achieved using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 2-position. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-[(Benzyloxy)methyl]-2-furoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Industry: Used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Benzyloxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
- 5-(2-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 5-(4-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
Comparison: 5-[(Benzyloxy)methyl]-2-furoic acid is unique due to the presence of the benzyloxy methyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
42890-01-7 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(phenylmethoxymethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c14-13(15)12-7-6-11(17-12)9-16-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) |
InChI Key |
YIIALXHKGOUTHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
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